molecular formula C35H36NO4P B13832211 1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)pyrrolidine

1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)pyrrolidine

Cat. No.: B13832211
M. Wt: 565.6 g/mol
InChI Key: FRRMWAUDZVKRJT-UHFFFAOYSA-N
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Description

1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)pyrrolidine is a complex organic compound known for its unique structural features and significant applications in various fields of scientific research. This compound is characterized by its phosphine ligand, which is crucial for its role in asymmetric synthesis and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)pyrrolidine typically involves the reaction of specific phosphine ligands with pyrrolidine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. The process involves multiple steps, including the formation of intermediate compounds, which are then subjected to further reactions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .

Scientific Research Applications

1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)pyrrolidine involves its role as a chiral phosphine ligand. It facilitates asymmetric catalysis by coordinating with metal centers, thereby influencing the stereochemistry of the reaction products. The compound interacts with specific molecular targets, such as enzymes and receptors, through its unique structural features, leading to the desired catalytic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C35H36NO4P

Molecular Weight

565.6 g/mol

IUPAC Name

1-(2,2-dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)pyrrolidine

InChI

InChI=1S/C35H36NO4P/c1-33(2)37-31-32(38-33)35(29-21-11-5-12-22-29,30-23-13-6-14-24-30)40-41(36-25-15-16-26-36)39-34(31,27-17-7-3-8-18-27)28-19-9-4-10-20-28/h3-14,17-24,31-32H,15-16,25-26H2,1-2H3

InChI Key

FRRMWAUDZVKRJT-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2C(O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)N5CCCC5)(C6=CC=CC=C6)C7=CC=CC=C7)C

Origin of Product

United States

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